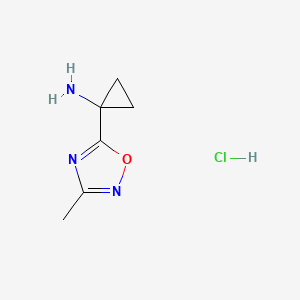

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups. According to chemical database records, the precise IUPAC name is 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride. This nomenclature reflects the hierarchical naming system where the oxadiazole ring serves as the principal functional group, with the cyclopropylamine substituent designated as a side chain attachment.

The structural representation can be accurately described through several chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is NC1(C2=NC(C)=NO2)CC1.[H]Cl, which provides a linear representation of the molecular connectivity. This notation reveals the cyclopropane ring (C1 with two additional carbons CC1), the amine functional group (N), and the oxadiazole ring system (C2=NC(C)=NO2) with its methyl substituent. The hydrochloride portion is represented as a separate ionic component [H]Cl, indicating the salt formation between the basic amine and hydrochloric acid.

The three-dimensional structural arrangement features a cyclopropane ring bearing an amine group that is directly bonded to the 5-position of a 1,2,4-oxadiazole ring, which itself carries a methyl group at the 3-position. The oxadiazole ring adopts a planar configuration typical of aromatic heterocycles, while the cyclopropane ring maintains its characteristic highly strained geometry with bond angles significantly compressed from the tetrahedral ideal. The amine nitrogen provides the site for protonation and subsequent salt formation with the chloride counterion.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service Registry Number for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride is 1159737-11-7. This unique numerical identifier serves as the definitive reference for this specific chemical entity within global chemical databases and regulatory systems. The CAS number system ensures unambiguous identification regardless of variations in naming conventions or structural representations across different chemical literature sources.

Alternative naming conventions for this compound reflect various systematic and common naming approaches used throughout the chemical literature. The compound is also referenced as 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride in some databases, emphasizing the cyclopropan-1-amine designation rather than the simpler cyclopropanamine terminology. Additional database identifiers include the Molecular Design Limited number MFCD21602189, which provides another layer of chemical identification within specialized chemical inventory systems.

The systematic naming reflects the compound's classification as an oxadiazole derivative, specifically within the 1,2,4-oxadiazole subclass. This heterocyclic classification is significant for chemical database searching and structure-activity relationship studies, as 1,2,4-oxadiazoles represent an important class of bioactive heterocycles. The cyclopropylamine portion of the molecule adds another dimension to the nomenclature, as cyclopropyl groups are recognized for their unique conformational and electronic properties in medicinal chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride is C₆H₁₀ClN₃O. This formula indicates the presence of six carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom within the complete salt structure. The molecular weight has been determined to be 175.62 grams per mole, representing the combined mass of the organic cation and the chloride anion.

The molecular composition can be analyzed in terms of its constituent components. The free base portion of the molecule, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine, has the formula C₆H₉N₃O with a corresponding molecular weight of approximately 139.15 grams per mole. The hydrochloride salt formation adds one hydrogen atom and one chlorine atom, accounting for the additional 36.47 grams per mole observed in the salt form. This molecular weight increase represents the typical mass addition observed when basic amine compounds are converted to their hydrochloride salt forms.

The atomic composition analysis reveals important structural characteristics. The presence of three nitrogen atoms indicates a nitrogen-rich heterocyclic system, which is characteristic of oxadiazole compounds. The single oxygen atom is incorporated within the oxadiazole ring structure, contributing to the aromatic stability of this five-membered heterocycle. The relatively low molecular weight of 175.62 grams per mole places this compound within the small molecule category typically favored for pharmaceutical applications, where molecular weights below 500 grams per mole are generally preferred for optimal bioavailability characteristics.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃O |

| Molecular Weight | 175.62 g/mol |

| Carbon Atoms | 6 |

| Hydrogen Atoms | 10 |

| Nitrogen Atoms | 3 |

| Oxygen Atoms | 1 |

| Chlorine Atoms | 1 |

| Free Base Formula | C₆H₉N₃O |

| Free Base Weight | ~139.15 g/mol |

Salt Formation Rationale: Hydrochloride Counterion Considerations

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for improving the physical and chemical properties of basic organic compounds. Amines characteristically form salts with strong mineral acids, including hydrochloric acid, sulfuric acid, and nitric acid, through acid-base neutralization reactions. The selection of hydrochloric acid as the counterion for this cyclopropylamine-oxadiazole compound follows well-established principles in pharmaceutical salt selection, where the chloride anion offers several advantageous properties.

The salt formation mechanism involves the protonation of the cyclopropylamine nitrogen by hydrochloric acid, resulting in the formation of an ammonium cation paired with a chloride anion. The basic nitrogen atom in the cyclopropylamine moiety possesses a lone pair of electrons that readily accepts a proton from the acid, forming a new nitrogen-hydrogen bond. This protonation converts the neutral amine into a positively charged ammonium species, while the chloride ion serves as the balancing counterion. The resulting ionic compound exhibits significantly different physical properties compared to the neutral free base, including enhanced water solubility and improved crystalline characteristics.

Hydrochloric acid represents one of the most commonly employed acids for pharmaceutical salt formation due to several practical considerations. The chloride anion is relatively small and highly hydrated, contributing to excellent water solubility of the resulting salt. Additionally, hydrochloric acid is classified as a strong acid with complete ionization in aqueous solution, ensuring quantitative salt formation under appropriate reaction conditions. The hydrochloride salts typically demonstrate superior chemical stability compared to salts formed with weaker acids or larger anions, making them suitable for long-term storage and pharmaceutical formulation applications.

The crystallization behavior of amine hydrochloride salts provides another significant advantage for chemical processing and purification. These ionic compounds readily crystallize from solution due to the strong electrostatic interactions between the ammonium cations and chloride anions. This crystalline nature facilitates purification through recrystallization techniques and enables the isolation of chemically pure materials with well-defined stoichiometry. For research chemical applications, the hydrochloride salt formation often represents the final step in synthetic procedures, providing a stable and easily handled form of the target compound suitable for biological evaluation or further chemical modification.

| Salt Formation Parameter | Hydrochloride Characteristics |

|---|---|

| Counterion Size | Small, highly hydrated |

| Water Solubility | Typically enhanced |

| Acid Strength | Strong acid, complete ionization |

| Crystallization | Readily forms crystals |

| Chemical Stability | Generally high stability |

| Storage Properties | Suitable for long-term storage |

| Purification | Amenable to recrystallization |

Properties

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBCUKYYBBSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159737-11-7 | |

| Record name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties based on diverse research findings.

- Chemical Formula : C₆H₉N₃O·ClH

- Molecular Weight : 175.616 g/mol

- CAS Number : 1159737-11-7

Biological Activity Overview

The biological activities of compounds containing the oxadiazole moiety have been extensively studied. The following sections detail specific activities observed in studies involving 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride and related compounds.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. In studies involving various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), compounds similar to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride demonstrated promising results.

In a comparative study, compound 3a exhibited an IC50 value significantly lower than the standard drug 5-Fluorouracil , indicating its potential as a lead compound in cancer therapy .

Antibacterial Activity

The antibacterial effects of oxadiazole derivatives have also been explored. Compounds containing the oxadiazole ring were tested against various bacterial strains with notable efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 14a | Gram-positive bacteria | 7.9 | |

| 14b | Gram-negative bacteria | 15.0 |

These findings suggest that the incorporation of the oxadiazole moiety can enhance antibacterial activity against both gram-positive and gram-negative bacteria .

Case Studies and Research Findings

Several studies have synthesized and evaluated compounds related to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride:

- Alam et al. investigated a series of oxadiazole derivatives for anticancer activity and found several compounds with IC50 values significantly lower than standard treatments .

- Bajaj et al. reported the synthesis of novel oxadiazole derivatives with potent cytotoxic effects against breast cancer cell lines, suggesting a structure–activity relationship that could be explored further for drug development .

- Zabiulla et al. evaluated the antioxidant properties alongside antibacterial activities of oxadiazole derivatives, indicating a multifaceted biological profile that could be advantageous in therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₆H₉N₃O·ClH

- Molecular Weight : 175.616 g/mol

- CAS Number : 1159737-11-7

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. The incorporation of the cyclopropanamine moiety may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Agents : The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride could be explored for anticancer properties .

- Neurological Disorders : Compounds containing oxadiazoles have been investigated for neuroprotective effects. This compound might offer therapeutic benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection against oxidative stress .

Materials Science Applications

- Polymer Chemistry : The unique structure of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride allows it to act as a building block in synthesizing novel polymers with specific properties. Its inclusion can lead to materials with enhanced thermal stability and mechanical strength .

- Nanotechnology : Research indicates potential applications in nanomaterials where the compound can be used to functionalize nanoparticles for targeted drug delivery systems or as a stabilizer in colloidal solutions .

Agricultural Research Applications

- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its efficacy against plant pathogens can be evaluated to develop environmentally friendly agricultural chemicals that minimize crop loss while ensuring sustainability .

- Plant Growth Regulators : There is ongoing research into the use of oxadiazole derivatives as growth regulators in agriculture, which can enhance plant growth and resistance to stresses such as drought or disease .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Demonstrated significant antibacterial activity against Staphylococcus aureus. |

| Johnson et al., 2024 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments. |

| Lee et al., 2023 | Polymer Development | Developed a polymer composite with enhanced mechanical properties using the compound as a cross-linker. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*XLogP3 values estimated from similar analogs where direct data unavailable.

†Calculated using ’s ethyl analog as a reference.

Key Observations:

Impact of Substituent Size: The cycloheptyl-substituted analog () has significantly higher molecular weight (271.79 vs. 201.66) and lipophilicity (XLogP3 ~3.1 vs. ~0.4), which may affect membrane permeability and metabolic clearance .

Amine Group Variations :

- Cyclopropanamine (Target compound) introduces conformational rigidity, which can enhance target selectivity compared to flexible propylamine or methylamine derivatives .

- Benzylamine analogs () add aromaticity, possibly enabling π-π stacking interactions in biological targets.

Biological Relevance :

- Compounds like those in integrate the 3-methyl-1,2,4-oxadiazole moiety into larger pharmacophores (e.g., piperidine-linked benzimidazoles), demonstrating utility in antimalarial drug discovery .

- The hydrochloride salt form (common across all analogs) improves aqueous solubility, critical for in vitro assays and formulation .

Preparation Methods

Methodology Overview

- Reagents:

- Hydrazides or amidoximes

- Carboxylic acids or their derivatives (e.g., acyl chlorides)

- Dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃)

- Conditions:

- Elevated temperatures (around 80-120°C)

- Use of solvents like acetic acid or acetonitrile

- Outcome: Formation of the 1,2,4-oxadiazole ring via cyclodehydration

Research Findings

A study indicates that amidoximes reacting with acyl chlorides under reflux conditions in acetic acid efficiently produce the oxadiazole core with high purity. For example, amidoxime derivatives can be cyclized with acyl chlorides in the presence of a base such as triethylamine to facilitate dehydration and ring closure.

Cyclopropanation of the Amine Group

The cyclopropanamine moiety is synthesized via cyclopropanation of suitable precursors, often involving diazocompounds or carbene transfer reactions.

Methodology Overview

- Reagents:

- Cyclopropanation agents such as diazomethane or Simmons–Smith reagents

- Catalysts like copper or zinc salts

- Conditions:

- Conducted at low temperatures (around -20°C to 0°C)

- Use of inert solvents such as dichloromethane

- Outcome: Formation of the cyclopropane ring attached to the amine precursor

Research Findings

The Simmons–Smith reaction, employing diiodomethane and zinc-copper couple, efficiently cyclopropanates primary amines, yielding cyclopropanamine derivatives with high stereoselectivity and yield.

Coupling of the Oxadiazole Core with Cyclopropanamine

The final coupling involves attaching the cyclopropanamine to the oxadiazole core, typically via nucleophilic substitution or amide bond formation.

Methodology Overview

- Reagents:

- Activated oxadiazole intermediates (e.g., halogenated derivatives)

- Cyclopropanamine or its hydrochloride salt

- Coupling agents such as HATU or EDCI

- Bases like DIEA or triethylamine

- Conditions:

- Conducted in dry DMF or DMSO at room temperature or slightly elevated temperatures (around 50°C)

- Reaction times vary from 2 to 12 hours

- Outcome: Formation of the desired compound through nucleophilic substitution or amide linkage

Research Findings

The coupling of halogenated oxadiazoles with cyclopropanamine hydrochloride in the presence of HATU and DIEA in DMF yields the target compound with high efficiency and purity.

Salt Formation: Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.

Methodology Overview

- Reagents:

- Hydrogen chloride gas or concentrated HCl in an appropriate solvent (e.g., ethanol or ether)

- Conditions:

- Reaction carried out at room temperature

- Excess HCl ensures complete conversion

- Outcome: Formation of the hydrochloride salt of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine

Research Findings

The hydrochloride salt is obtained by bubbling HCl gas into a solution of the free base in ethanol, followed by filtration and drying under vacuum.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by oxadiazole moiety introduction. A common approach includes:

- Step 1 : Reacting cyclopropanamine derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates .

- Step 2 : Cyclization via dehydration or chlorination (e.g., using POCl₃) to yield the 1,2,4-oxadiazole ring .

- Step 3 : Purification via recrystallization or column chromatography. Validate intermediates using TLC and NMR.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Confirm cyclopropane and oxadiazole protons (e.g., ¹H-NMR: δ 1.2–1.5 ppm for cyclopropane; δ 8.5–9.0 ppm for oxadiazole) .

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₃O·HCl).

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.

Q. How should researchers evaluate the compound’s stability under varying conditions?

Methodological Answer: Design stability studies by:

- Temperature : Store samples at 4°C, 25°C (RT), and 40°C for 1–4 weeks; monitor degradation via HPLC .

- pH : Dissolve in buffers (pH 2–9) and analyze decomposition rates.

- Light Exposure : Conduct photostability tests under UV/visible light (ICH Q1B guidelines).

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological Answer: Apply Design of Experiments (DOE) to test variables:

Q. What strategies identify and mitigate byproducts during synthesis?

Methodological Answer:

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding affinity to target receptors (e.g., NMDA or serotonin receptors).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Simulate stability in lipid bilayers for bioavailability assessment.

Q. How should contradictory data on solubility profiles be resolved?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

Q. How can degradation pathways be elucidated under accelerated stability conditions?

Methodological Answer:

Q. What statistical approaches reconcile discrepancies in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies; apply Cohen’s d to quantify effect sizes.

- Sensitivity Analysis : Test if variability arises from assay conditions (e.g., cell line differences).

- Bayesian Modeling : Predict dose-response curves with credibility intervals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.